molecular formula C8H11NO3S B039157 4-(1-Hydroxyethyl)benzene-1-sulfonamide CAS No. 113412-15-0

4-(1-Hydroxyethyl)benzene-1-sulfonamide

Cat. No.: B039157
CAS No.: 113412-15-0
M. Wt: 201.25 g/mol
InChI Key: IMAILDNLESYHOJ-UHFFFAOYSA-N
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Description

4-(1-Hydroxyethyl)benzene-1-sulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO3S and its molecular weight is 201.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(1-hydroxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAILDNLESYHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276738
Record name 4-(1-hydroxyethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113412-15-0, 25426-54-4
Record name 4-alpha-Hydroxyethylbenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113412150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1-hydroxyethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 4-(1-Hydroxyethyl)benzene-1-sulfonamide revealed by computational studies?

A1: Computational studies employing Density Functional Theory (DFT) at the B3LYP level provided valuable insights into the structure of this compound []. The optimized geometry obtained from these calculations revealed the presence of intramolecular hydrogen bonding within the molecule. This interaction likely influences the compound's overall conformation and potentially its interactions with other molecules. Furthermore, the study utilized Natural Bond Orbital (NBO) analysis to elucidate the various intramolecular interactions present. []

Q2: How was computational chemistry employed to study the spectroscopic properties of this compound?

A2: The research utilized DFT calculations to predict the infrared (IR) and Raman spectra of this compound []. By calculating the vibrational frequencies and intensities, the study provided a theoretical framework for interpreting experimental spectroscopic data. This approach is valuable for confirming structural assignments and understanding the vibrational modes of the molecule. []

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